molecular formula C14H7NO3 B1196472 Pyrido(3,4-c)psoralen CAS No. 85878-62-2

Pyrido(3,4-c)psoralen

Cat. No. B1196472
CAS RN: 85878-62-2
M. Wt: 237.21 g/mol
InChI Key: PMLPQOIOSQFFPW-UHFFFAOYSA-N
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Description

Pyrido[3,4-c]psoralen is a furanocoumarin.

Scientific Research Applications

Photobiological Activity in Mammalian Cells

Pyrido(3,4-c)psoralen (PyPs) has been studied for its photobiological activity in mammalian cells. Research compared its effects with those of 8-methoxypsoralen (8-MOP), a reference compound, highlighting its potential applications in understanding cellular responses to photoinduced changes (Papadopoulo, Averbeck & Moustacchi, 1986).

Photochemotherapy Studies

Pyrido(3,4-C)psoralen (PP) and its derivatives have been evaluated for photochemotherapy applications, particularly for decreasing acute side effects and genotoxic hazards associated with PUVA therapy. Studies have shown their effective interaction with DNA and promising potential in inducing lethal effects and mitochondrial damage in yeast, highlighting their relevance in photochemotherapy research (Dubertret et al., 1985).

Photophysical Properties and DNA Interaction

Research has focused on the photophysical properties of Pyrido(3,4-c)psoralen, including its absorption, fluorescence emission, and photostability. Studies indicate its ability to form non-covalent dark complexes with DNA and its photobinding capacity, which are crucial for understanding its interactions at the molecular level (Blais et al., 1984).

Photoreactivity and Repair in Yeast

Pyrido(3,4-c) 7 methylpsoralen (MePyPs) has been investigated for its photoaffinity towards DNA and its repair mechanisms in yeast. This study provides insights into its phototoxicity and potential for photochemotherapeutic use, emphasizing its high photoaffinity for DNA (Magaña-Schwencke & Moustacchi, 1985).

Correlation with Photophysical Properties and Lethal Effects

Research has also explored the correlation between the triplet photophysical properties of Pyrido(3,4-c)psoralen and its photosensitization effects in yeast. This study contributes to understanding the role of photoadditions to DNA as a source of lethal effects induced by Pyrido(3,4-c)psoralen in vivo (Ronfard-Haret et al., 1987).

Comparative Studies with Other Psoralens

Comparative studies have been conducted to assess the photobiological effects of Pyrido(3,4-c)psoralen in yeast, particularly in inducing lethal and mutagenic effects. These studies highlight its higher capacity to induce lethal effects compared to other psoralens, providing valuable insights for its potential therapeutic applications (Averbeck et al., 1985).

properties

CAS RN

85878-62-2

Product Name

Pyrido(3,4-c)psoralen

Molecular Formula

C14H7NO3

Molecular Weight

237.21 g/mol

IUPAC Name

9,13-dioxa-5-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one

InChI

InChI=1S/C14H7NO3/c16-14-11-7-15-3-1-9(11)10-5-8-2-4-17-12(8)6-13(10)18-14/h1-7H

InChI Key

PMLPQOIOSQFFPW-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C3=C(C=C4C(=C3)C=CO4)OC2=O

Canonical SMILES

C1=CN=CC2=C1C3=C(C=C4C(=C3)C=CO4)OC2=O

Other CAS RN

85878-62-2

synonyms

pyrido(3,4-c)psoralen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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